Lack of GABA‑T Inhibitory Activity: Advantage for Selectivity in Non‑GABAergic Applications
In a class‑level study, ω‑fluoromethyl and ω‑difluoromethyl analogues of β‑alanine, GABA, and 5‑aminopentanoic acid behaved as time‑dependent inhibitors of GABA‑T, whereas the corresponding trifluoromethyl derivatives were completely devoid of inhibitory activity both in vitro and in vivo [1]. Although this study did not directly test 4‑(aminomethyl)-5,5,5‑trifluoropentanoic acid, its trifluoromethyl group places it in the same inactive class, making it a preferred building block when GABA‑T inhibition must be avoided.
| Evidence Dimension | GABA-T inhibitory activity (IC50 / time-dependent inactivation) |
|---|---|
| Target Compound Data | No inhibition observed (trifluoromethyl class) |
| Comparator Or Baseline | Monofluoromethyl analogue (e.g., ω‑fluoromethyl‑β‑alanine): time‑dependent inhibitor |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | Purified 4‑aminobutyrate:2‑oxoglutarate aminotransferase; in vitro and in vivo rodent models |
Why This Matters
If a research program requires a fluorinated amino acid that does not perturb GABA metabolism, a trifluoromethyl derivative is mandatory, and 4‑(aminomethyl)-5,5,5‑trifluoropentanoic acid is one of the few commercially available options with this property.
- [1] Silverman, R.B. et al. ω‑Fluoromethyl Analogues of ω‑Amino Acids as Irreversible Inhibitors of 4‑Aminobutyrate:2‑Oxoglutarate Aminotransferase. J. Biol. Chem. 1983, 258, 14793‑14797. (Trifluoromethyl derivatives stated to be devoid of GABA‑T inhibitory activity in vitro or in vivo.) View Source
